molecular formula C18H19NO3 B2359198 3-(dibenzylcarbamoyl)propanoic acid CAS No. 352023-33-7

3-(dibenzylcarbamoyl)propanoic acid

Cat. No.: B2359198
CAS No.: 352023-33-7
M. Wt: 297.354
InChI Key: OHLOFGIPLRRVHF-UHFFFAOYSA-N
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Description

3-(Dibenzylcarbamoyl)propanoic acid is an organic compound with the molecular formula C18H19NO3. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a dibenzylcarbamoyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dibenzylcarbamoyl)propanoic acid typically involves the reaction of dibenzylamine with succinic anhydride. The reaction is carried out by heating the mixture at 50°C overnight . This method is efficient and yields a high purity product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Dibenzylcarbamoyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dibenzylcarbamoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Dibenzylcarbamoyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Propanoic Acid: A simple carboxylic acid with antimicrobial properties.

    Dibenzylamine: An amine used in organic synthesis.

    Succinic Anhydride: A reagent used in the synthesis of carboxylic acid derivatives.

Uniqueness

3-(Dibenzylcarbamoyl)propanoic acid is unique due to its combination of a propanoic acid backbone with a dibenzylcarbamoyl group. This structure imparts specific chemical and biological properties that are not found in simpler compounds like propanoic acid or dibenzylamine.

Properties

IUPAC Name

4-(dibenzylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-17(11-12-18(21)22)19(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLOFGIPLRRVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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